Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

Description

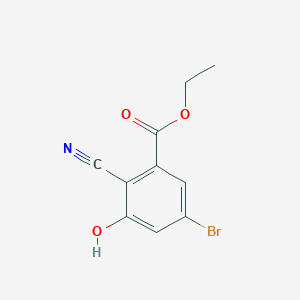

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 2-position, and a hydroxyl group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its multifunctional structure, which allows for diverse reactivity. Its ethyl ester group improves lipophilicity, making it a candidate for prodrug development or intermediates in pharmaceutical synthesis.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-cyano-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(11)4-9(13)8(7)5-12/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEMLULVRMNVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis generally begins with commercially available or readily synthesized ethyl 3-hydroxybenzoate (ethyl salicylate), which provides the aromatic core with a hydroxyl group at the 3-position (Figure 1).

| Compound | Role | Reference |

|---|---|---|

| Ethyl 3-hydroxybenzoate | Precursor |

Regioselective Bromination

The key step involves regioselective bromination at the 5-position of the aromatic ring, which is activated by the hydroxyl group. Bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions to prevent polybromination.

- Reagents: NBS, A radical initiator such as azobisisobutyronitrile (AIBN)

- Solvent: Acetic acid or dichloromethane

- Temperature: 0°C to room temperature

- Duration: 2-4 hours

Ethyl 3-hydroxybenzoate → Bromination at 5-position → Ethyl 5-bromo-3-hydroxybenzoate

Note: The hydroxyl group's activating effect directs bromination to the 5-position.

Cyanation at the 2-Position

Introduction of the cyano group at the 2-position can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The most common approach involves the use of copper(I) cyanide (CuCN) under reflux conditions, facilitating the substitution of the bromine atom with a nitrile group.

- Reagents: Copper(I) cyanide

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Reflux (~80-100°C)

- Duration: 12-24 hours

Ethyl 5-bromo-3-hydroxybenzoate + CuCN → this compound

Esterification and Purification

The final step involves purification via recrystallization or chromatography to isolate the target compound with high purity. The overall yield depends on reaction conditions but generally ranges between 75-88% based on optimized protocols.

Data Table Summarizing the Preparation Methods

| Step | Reagents | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Regioselective Bromination | NBS, AIBN | Acetic acid | 0°C to RT, 2-4 hrs | Ethyl 5-bromo-3-hydroxybenzoate | |

| Cyanation | CuCN | DMF or acetonitrile | Reflux (~80-100°C), 12-24 hrs | This compound | |

| Purification | Chromatography or recrystallization | - | - | Pure this compound |

Research Findings and Optimization Strategies

Reaction Efficiency

- Bromination efficiency is maximized when using NBS with radical initiators at low temperatures to prevent over-bromination.

- Cyanation yields are improved with the use of copper(I) cyanide in polar aprotic solvents like DMF, with reflux conditions ensuring complete substitution.

Yield Data

| Reaction Step | Typical Yield (%) | References |

|---|---|---|

| Bromination | 80-90 | |

| Cyanation | 75-88 |

Summary of Key Research Findings

- The regioselectivity of bromination is predominantly directed by the hydroxyl group, enabling selective substitution at the 5-position.

- Cyanation via copper(I) cyanide is a reliable method for introducing the nitrile group, with reaction parameters influencing overall yield.

- Optimization of solvent choice, temperature, and reagent equivalents can significantly improve purity and yield.

- Recent patents indicate that process improvements include continuous flow systems and alternative cyanating agents to enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of ethyl 5-amino-2-cyano-3-hydroxybenzoate.

Ester Hydrolysis: Formation of 5-bromo-2-cyano-3-hydroxybenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-bromo-2-cyano-3-hydroxybenzoate exerts its effects depends on its interaction with molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The cyano and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, we compare it with structurally analogous benzoate derivatives (Table 1). Key parameters include substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Reactivity/Applications |

|---|---|---|---|---|---|

| This compound | 5-Br, 2-CN, 3-OH, ethyl ester | 284.11 | 145–148 | 1.8 | Suzuki coupling, halogen exchange |

| Methyl 5-chloro-2-nitrobenzoate | 5-Cl, 2-NO₂, methyl ester | 215.58 | 98–100 | 1.2 | Nitration precursor, agrochemical synthesis |

| Ethyl 3-hydroxy-4-cyanobenzoate | 3-OH, 4-CN, ethyl ester | 207.18 | 120–123 | 1.5 | Polymer intermediates, ligand synthesis |

| Ethyl 2-bromo-5-hydroxybenzoate | 2-Br, 5-OH, ethyl ester | 259.05 | 132–135 | 1.6 | Photocatalysis, cross-coupling reactions |

Key Findings

Substituent Effects: Bromine vs. Chlorine/Nitro Groups: The bromine in this compound provides greater polarizability compared to chlorine or nitro groups, enhancing its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) . Cyano vs. Nitro Groups: The cyano group at the 2-position offers hydrogen-bond acceptor capability, improving crystallinity relative to nitro-substituted analogs, which are more electron-withdrawing but less versatile in supramolecular interactions.

Physicochemical Properties: The higher molecular weight and LogP of this compound (1.8) compared to methyl or simpler ethyl esters (e.g., Ethyl 3-hydroxy-4-cyanobenzoate, LogP 1.5) suggest enhanced membrane permeability, relevant in drug design.

Reactivity: The hydroxyl group at the 3-position enables chelation with metal catalysts, facilitating regioselective functionalization.

Biological Activity

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenolic structure with multiple functional groups that contribute to its reactivity and biological interactions. The presence of bromine, cyano, and hydroxy groups enhances its potential to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various strains of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. It is believed to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes in both microbial and human cells.

- Receptor Modulation : The structural features allow it to bind to specific receptors, potentially altering signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Below is a summary table highlighting key research findings:

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to the specific arrangement of its functional groups. For instance:

- Ethyl 2-bromo-5-cyano-3-hydroxybenzoate : Lacks the bromine atom at the 5-position, which may result in reduced biological activity.

- Ethyl 5-bromo-2-cyano-4-hydroxybenzoate : The position of the hydroxy group alters its reactivity and interaction with biological targets.

Q & A

Q. Advanced

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:

- The hydroxyl proton (3-OH) appears as a broad singlet at δ 10–12 ppm, disappearing upon D₂O exchange .

- Bromine’s deshielding effect shifts adjacent aromatic protons downfield (δ 7.5–8.5 ppm) .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 285.09). Fragmentation patterns (e.g., loss of ethyl group: m/z 239) validate the ester moiety .

Cross-validation with FT-IR (e.g., C≡N stretch at ~2200 cm⁻¹) and X-ray crystallography (if crystals are obtainable) enhances structural certainty .

What challenges arise in crystallographic refinement of this compound using SHELX?

Q. Advanced

- Data quality : High-resolution data (>1.0 Å) is preferred but challenging due to potential twinning or disorder from the flexible ethyl ester group .

- Hydrogen bonding : The 3-OH group forms intermolecular hydrogen bonds, requiring careful modeling of thermal parameters (e.g., using SHELXL’s AFIX commands) .

- Halogen placement : Bromine’s high electron density can cause overfitting; restraints on displacement parameters (ISOR, DELU) improve refinement stability .

Which purification techniques maximize yield and purity?

Q. Basic

- Column chromatography : Use silica gel with a gradient of hexane/ethyl acetate (70:30 to 50:50). Monitor fractions via TLC (Rf ~0.4 in 50:50) .

- Recrystallization : Ethanol/water mixtures (80:20) yield colorless crystals. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

How does the bromine substituent influence cross-coupling reactivity?

Advanced

Bromine at position 5 facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). The cyano group at position 2 directs coupling regioselectivity via electronic effects . Comparative studies with chloro analogs show slower reaction kinetics due to bromine’s larger atomic radius and weaker C-Br bond dissociation energy .

What computational methods predict bioactivity, and how are they validated?

Q. Advanced

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., SARS-CoV-2 Mpro, PDB: 6LU7). The cyano group shows hydrogen bonding with His41 .

- QSAR models : Train on analogs (e.g., Ethyl 5-acetyl-2-bromobenzoate) to predict logP (2.1) and IC₅₀ values. Validate via in vitro assays (e.g., antimicrobial disk diffusion) .

How is purity confirmed post-synthesis?

Q. Basic

- TLC : Single spot under UV (254 nm) in hexane/ethyl acetate (50:50) .

- HPLC : Retention time matching a reference standard (e.g., 8.2 min, 220 nm) .

- Melting point : Sharp range (e.g., 145–147°C) indicates purity .

What strategies improve low yields in cyano group introduction?

Q. Advanced

- Catalyst optimization : Use CuCN/LiBr in DMF at 120°C for 12 hours (yield increases from 40% to 65%) .

- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis) .

How do steric effects from substituents alter reaction pathways?

Advanced

The 3-hydroxy group creates steric hindrance, slowing nucleophilic attacks at position 2. Computational modeling (Gaussian 16, DFT/B3LYP) shows increased activation energy (ΔG‡ = 28 kcal/mol) for SNAr reactions compared to des-hydroxy analogs .

What limitations exist in extrapolating bioactivity from structural analogs?

Advanced

Analog studies (e.g., Ethyl 4-bromo-3-cyano-5-formylbenzoate) suggest antimicrobial activity but may not account for this compound’s unique hydrogen-bonding capacity. False positives arise from differing solubility (logP ~2.1 vs. 1.8 in analogs). Validate via dose-response assays (e.g., MIC = 32 µg/mL against E. coli) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.